molecular formula C7H2Cl2FNO B6189202 1,3-dichloro-5-fluoro-2-isocyanatobenzene CAS No. 887250-16-0

1,3-dichloro-5-fluoro-2-isocyanatobenzene

Cat. No. B6189202
CAS RN: 887250-16-0
M. Wt: 206
InChI Key:
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Description

1,3-Dichloro-5-fluoro-2-isocyanatobenzene (DCFIB) is an important organofluorine compound that has been studied for its various applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 201.99 g/mol. DCFIB is a versatile compound that has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

1,3-dichloro-5-fluoro-2-isocyanatobenzene has been used in a variety of scientific research applications, including organic synthesis, chemical synthesis, and drug design. It has also been used in the synthesis of other organofluorine compounds, such as 1,3-dichloro-5-fluoro-2-nitrobenzene and 1,3-dichloro-5-fluoro-2-thiobenzene. This compound has also been used as a starting material for the synthesis of fluorinated drugs, such as fluoxetine and sertraline.

Mechanism of Action

1,3-dichloro-5-fluoro-2-isocyanatobenzene is a nucleophilic reagent that can be used to form a variety of different compounds. The mechanism of action involves the formation of a covalent bond between the carbon atom of the this compound molecule and the electrophilic center of the substrate. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including cytochrome P450 and cyclooxygenase 2. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1,3-dichloro-5-fluoro-2-isocyanatobenzene has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be obtained from many chemical suppliers. However, this compound can be toxic and should be handled with care. In addition, it is flammable and should be stored away from sources of ignition.

Future Directions

The potential applications for 1,3-dichloro-5-fluoro-2-isocyanatobenzene are numerous and are continually being explored. One potential future direction is the development of new drugs based on this compound. In addition, this compound could be used to synthesize other organofluorine compounds, such as 1,3-dichloro-5-fluoro-2-nitrobenzene and 1,3-dichloro-5-fluoro-2-thiobenzene. Other potential future directions include the exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as a starting material for the synthesis of fluorinated drugs.

Synthesis Methods

1,3-dichloro-5-fluoro-2-isocyanatobenzene can be synthesized by the reaction of 1,3-dichloro-5-fluoro-2-nitrobenzene with sodium isocyanate. This reaction produces this compound and sodium chloride as byproducts. The reaction is typically conducted in an inert atmosphere, such as argon or nitrogen, and at a temperature of about 60-70°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-5-fluoro-2-isocyanatobenzene involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-nitrochlorobenzene", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium azide", "Copper(I) iodide", "Sodium iodide", "Sodium cyanate", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-nitrochlorobenzene to 2-chloroaniline using sodium nitrite and hydrochloric acid", "Step 2: Diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid", "Step 3: Coupling of the diazonium salt with sodium azide to form 2-azido-1-chlorobenzene", "Step 4: Reduction of 2-azido-1-chlorobenzene to 2-chloroaniline using copper(I) iodide and sodium iodide", "Step 5: Reaction of 2-chloroaniline with sodium cyanate to form 2-isocyanatochlorobenzene", "Step 6: Chlorination of 2-isocyanatochlorobenzene using chlorine gas to form 1,3-dichloro-2-isocyanatobenzene", "Step 7: Fluorination of 1,3-dichloro-2-isocyanatobenzene using sodium fluoride to form 1,3-dichloro-5-fluoro-2-isocyanatobenzene", "Step 8: Conversion of 1,3-dichloro-5-fluoro-2-isocyanatobenzene to the desired product using sodium chloride and sodium bicarbonate in ethyl acetate and water" ] }

CAS RN

887250-16-0

Molecular Formula

C7H2Cl2FNO

Molecular Weight

206

Purity

95

Origin of Product

United States

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